Butane-silver
Description
Contextualization of Organometallic Silver Chemistry with Saturated Hydrocarbon Substrates
Organometallic chemistry involving silver is a field that has seen less development compared to its counterparts like organocopper or organopalladium chemistry. wikipedia.org Silver's interactions are often characterized by the formation of complexes with molecules that can donate electrons, such as alkenes (unsaturated hydrocarbons), amines, and phosphines. wikipedia.orgrsc.orgru.nl Saturated hydrocarbons, or alkanes, like butane (B89635), lack easily accessible electrons in pi-bonds and are generally poor electron donors, making them challenging substrates for stable complex formation with silver. researchgate.net The primary focus of research in this area has been on activating the strong carbon-hydrogen (C-H) bonds of alkanes, a process known as C-H functionalization, rather than the isolation of stable silver-alkane compounds. rsc.orgresearchgate.netwikipedia.org
Overview of Academic Research Domains Intersecting Butane and Silver Species
Direct research on an isolated "butane-silver" molecule is virtually nonexistent in published academic literature. Instead, the intersection of butane and silver species is found in broader research domains, primarily in the field of catalysis.
One major area is the silver-catalyzed functionalization of alkanes. In these reactions, a highly reactive silver-containing species, such as a silver carbene, is generated. figshare.comnih.gov This species can then react with an alkane like butane by inserting into a C-H bond, leading to a new, more complex molecule. figshare.com In such processes, any interaction between the silver catalyst and the butane molecule is transient, existing for only a fleeting moment as part of the reaction mechanism. figshare.comnih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to probe the transition states and intermediates of these reactions, providing insights into the fleeting nature of silver-alkane interactions. figshare.comnih.gov
Another relevant domain is the study of silver complexes with ligands that may contain alkyl chains. For example, research has been conducted on silver complexes with ligands that have butane "bridges" or spacers between functional groups that coordinate to the silver. chemrxiv.orgtandfonline.com In these cases, the butane part of the molecule is structurally important but does not directly bond with the silver atom. The silver is coordinated to other atoms like nitrogen or carbon in a more conventional manner. chemrxiv.orgtandfonline.com
Table 2: Examples of Silver-Based Catalytic Systems Used in Alkane Functionalization
| Silver Catalyst Precursor | Co-reagent / Carbene Source | Alkane Substrates Studied | Research Focus |
| Ag3(μ2-3,5-(CF3)2PyrPy)3 | Ethyl diazoacetate | Ethane (B1197151), propane (B168953), hexane, cyclohexane | Catalytic carbene insertion into C-H bonds. figshare.comacs.org |
| TpFAg(thf) | N2=C(H)CF3 | Methane (B114726), propane, n-hexane | Barrierless C-H activation for primary C-H bonds. nih.gov |
| Silver-based catalysts | Diazo compounds | Methane, ethane | Functionalization in supercritical CO2. wikipedia.org |
This table showcases catalytic systems where silver species interact with alkanes, including those structurally similar to butane, to achieve chemical transformations. The interaction is reactive and transient, not forming a stable compound.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
54597-66-9 |
|---|---|
Molecular Formula |
C4H10Ag |
Molecular Weight |
165.99 g/mol |
IUPAC Name |
butane;silver |
InChI |
InChI=1S/C4H10.Ag/c1-3-4-2;/h3-4H2,1-2H3; |
InChI Key |
KVWNDBJUVJHAFZ-UHFFFAOYSA-N |
SMILES |
CCCC.[Ag] |
Canonical SMILES |
CCCC.[Ag] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Silver Butane Systems
Quantum Chemical Methodologies for Probing Silver-Alkane Adsorption and Interaction Energetics
Theoretical and computational chemistry provide powerful tools for investigating the interactions between silver and alkanes at an atomic level. These methods offer insights that can be difficult to obtain through experimental techniques alone. rsc.org Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are central to understanding adsorption processes, interaction energies, and the subtle electronic and structural changes that occur when a molecule like butane (B89635) interacts with a silver surface or cluster. rsc.orgmdpi.com These computational approaches allow for the systematic study of various factors, including the nature of the silver surface, the presence of co-adsorbates like oxygen, and the specific conformation of the alkane molecule. researchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of systems. researchgate.netmdpi.com It has been extensively applied to study the interaction of hydrocarbons with silver surfaces and nanoclusters. mdpi.comresearchgate.net DFT calculations can determine key properties such as adsorption energies, bond lengths, and the electronic density of states (DOS), providing a detailed picture of the bonding nature. mdpi.comresearchgate.net
Studies on the adsorption of light alkanes, such as propane (B168953) (a close analog to butane), on silver surfaces have shown that the interaction is generally weak. mdpi.com For instance, DFT calculations performed for propane on Ag(111) surfaces indicate that the interaction is not favored, which helps explain the poor catalytic activity of silver for light hydrocarbon combustion. mdpi.com The adsorption energy is a critical parameter calculated via DFT, defined by the equation:
Eads = Emolec+surf - (Esurf + Emolec)
where Emolec+surf is the total energy of the adsorbed system, Esurf is the energy of the silver surface, and Emolec is the energy of the isolated hydrocarbon molecule. mdpi.com A negative value for Eads signifies a stable adsorption.
The presence of other species on the silver surface, such as oxygen, can significantly alter these interactions. DFT simulations have revealed that the presence of adsorbed oxygen on silver clusters can increase the activation of unsaturated hydrocarbons. researchgate.net For saturated hydrocarbons like ethane (B1197151), the interaction with pure silver clusters (e.g., Ag8, Ag10) is weak, but the presence of oxygen can form more active sites (Agδ+) that enhance adsorption. researchgate.net
DFT is also used to model the interaction of hydrocarbons with silver cations. Studies on the reaction of silver cations (Ag+) with ethylene (B1197577), for example, have elucidated a two-step mechanism involving the addition of an ethylene molecule followed by a replacement reaction with another ethylene molecule, proceeding through a transition state. acs.org
Table 1: DFT Calculated Adsorption Energies of Hydrocarbons on Silver Surfaces (This table includes data for propane and propene as representative examples of hydrocarbon interactions with silver, as direct "butane-silver" adsorption energy data is not prevalent in the provided sources.)
| Interacting System | Adsorption Mode | Adsorption Energy (eV) | C-C Bond Length Change (Å) | Source |
| Propene on Ag(111) | Top | -0.77 | Elongation from 1.34 to 1.36 | mdpi.com |
| Propene on Ag(111) | Bridge | -0.21 | N/A | mdpi.com |
| Propene on O/Ag(111) | Top | -0.87 | Increase in elongation | mdpi.com |
| Propane on Ag(111) | N/A | Not Favored | N/A | mdpi.com |
Molecular modeling, particularly through molecular dynamics (MD) simulations, complements quantum chemical methods by allowing the study of larger systems over longer timescales. rsc.org These simulations often employ force fields, which are sets of parameters and equations that describe the potential energy of the system. For silver-butane systems, this involves models for the metallic silver surface, the butane molecule, and the interactions between them. nih.gov
Reactive force fields (ReaxFF) have been used to simulate self-assembled monolayers (SAMs) of butanethiolate on silver surfaces. acs.orgarxiv.org Although this involves a butane derivative, these studies provide significant insights into how a butane chain behaves near a silver surface. The simulations show that for butanethiolate on Ag(111), a stable assembly is formed, and the preferred adsorption site for the sulfur headgroup is found to be an on-top position on a silver atom. acs.org
Classical non-reactive MD simulations are also valuable, particularly for studying the initial physical adsorption (physisorption) of molecules before any chemical bonds are formed. rsc.org These simulations often use polarizable models for the silver surface, such as the AgP model, to accurately capture the non-covalent interactions. rsc.org The adsorption of organic molecules is modeled using a combination of standard force fields for the molecule and specialized potentials, like the Morse potential, for the surface-adsorbate interaction. nih.gov These models are tuned to reproduce experimental data or high-level quantum calculations and can predict adsorption energies with high accuracy. nih.gov
Simulations of butanethiolate on silver nanoparticles of varying sizes (from 2 nm to 10 nm) show that the structure of the self-assembled monolayer is stable and that significant restructuring of the metallic core only occurs for very small nanoparticles (<4 nm). acs.orgresearchgate.net
Table 2: Key Findings from Molecular Modeling of Butane Derivatives on Silver Surfaces
| System | Simulation Method | Key Finding | Source |
| Butanethiolate on Ag(111) | Reactive Force Field (ReaxFF) MD | Preferred adsorption site is on-top of a silver atom. | acs.org |
| Butanethiolate on Ag Nanoparticles (2-10 nm) | Reactive Force Field (ReaxFF) MD | Nanoparticles smaller than 4 nm show spontaneous restructuring of the metallic core. | acs.orgresearchgate.net |
| Butanethiolate on Ag(111) | Reactive Force Field (ReaxFF) MD | The average distance between sulfur head groups is ~4.4 Å. | arxiv.orgresearchgate.net |
| Organic Molecules on Ag(111) | MD with Embedded Atom Model & Morse Potential | Model accurately predicts adsorption energies for various organic molecules. | nih.gov |
Density Functional Theory (DFT) Studies on Silver-Hydrocarbon Interactions
Conformational Analysis of Butane in the Presence of Silver Species
The conformation of the n-butane molecule is defined by the dihedral angle around its central C2-C3 bond, leading to distinct rotational isomers (conformers) such as anti and gauche. libretexts.orgyoutube.com The anti conformation, where the two terminal methyl groups are 180° apart, is the most stable, while the gauche conformation, with a 60° dihedral angle, is slightly higher in energy due to steric hindrance. libretexts.orgyoutube.com
While direct computational studies focusing solely on the conformational analysis of pure butane in the presence of silver are not widely documented, insights can be drawn from molecular dynamics simulations of butane derivatives, such as butanethiolate, on silver surfaces. arxiv.orgresearchgate.net In these simulations, the butanethiolate molecule is anchored to the silver surface via its sulfur headgroup, and the conformational behavior of the attached butyl chain can be analyzed.
Computational Elucidation of Transient Silver-Butane Intermediate Structures and Energetics
Computational methods are crucial for identifying and characterizing transient intermediate structures that are often too short-lived to be observed experimentally. acs.orgrsc.org In the context of silver-butane systems, this is particularly relevant for understanding potential catalytic transformations, such as isomerization.
Silver(I)-catalyzed isomerization of cubane (B1203433) derivatives, which involves the rearrangement of a butane-like framework, has been investigated with computational support. acs.org These studies propose reaction mechanisms that proceed through transient organosilver intermediates. Computational mechanistic studies can map out the potential energy surface of the reaction, identifying transition states and intermediates and calculating their relative energies. acs.org
For example, in the facilitated transport of olefins through silver-containing membranes, DFT calculations have identified the structure of the transition state. acs.org In the replacement reaction of ethylene on a silver cation, the transient intermediate consists of two ethylene molecules coordinated to the silver ion. acs.org While butane is a saturated alkane and interacts differently than an olefin, these studies demonstrate the capability of computational chemistry to elucidate such transient species.
Transient kinetic studies, often coupled with theoretical modeling, can also provide insight into reaction mechanisms involving short-lived intermediates. rsc.org The isomerization of n-butane is a key industrial reaction, and understanding the intermediates formed on catalyst surfaces is critical. While much of the research focuses on other catalysts, the principles can be applied to silver-based systems. Computational modeling can help to build and validate complex microkinetic models that include multiple reaction pathways and surface intermediates. rsc.org
Catalytic Applications of Silver in Butane Transformations
Silver-Catalyzed C-H Functionalization of Butane (B89635)
The activation and functionalization of the strong carbon-hydrogen (C-H) bonds in alkanes like butane present a significant challenge in chemistry. Silver-based catalysts have emerged as effective tools for these transformations, particularly through carbene insertion reactions. researchgate.netrsc.org
Mechanistic Studies of Metal Carbenoid Insertion into Butane C-H Bonds
The functionalization of butane using silver catalysts typically proceeds through the formation of a highly reactive silver-carbene intermediate. rsc.org This process is initiated by the reaction of a silver catalyst with a diazo compound, such as ethyl diazoacetate, leading to the extrusion of dinitrogen (N₂) and the formation of a silver carbenoid. rsc.org This transient species is highly electrophilic and capable of inserting into the C-H bonds of alkanes. rsc.orgacs.org
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism of this transformation. acs.orgresearchgate.net For the reaction involving TpAg (Tp = hydrotris(pyrazolyl)borate) complexes and butane, the process is under kinetic control. The selectivity is determined in a concerted step with a low-energy barrier where the C-H bond is broken and new C-C and C-H bonds are formed simultaneously. acs.org For most alkanes, the formation of the silver carbene complex is the rate-determining step. researchgate.net However, for less reactive alkanes like methane (B114726), the subsequent carbene insertion into the C-H bond itself becomes the rate-limiting step. researchgate.net
Studies have shown that using a highly electrophilic silver carbenoid, generated from a catalyst like L₄Ag and a diazo compound, is crucial for activating the strong C-H bonds in light alkanes. rsc.org This approach has successfully converted gaseous alkanes into functionalized products. rsc.org
Regioselectivity and Diastereoselectivity in Silver-Mediated Butane Functionalization
A key aspect of C-H functionalization is controlling which hydrogen atom in the butane molecule is replaced. This is known as regioselectivity. Butane has primary C-H bonds (on the -CH₃ groups) and secondary C-H bonds (on the -CH₂- groups). Silver-catalyzed reactions have shown a remarkable ability to control this selectivity. acs.org
The outcome of the reaction is heavily influenced by the nature of the diazo compound used to generate the carbene. acs.org
Acceptor carbenes , derived from diazo compounds like N₂=C(H)CO₂R, tend to direct the functionalization toward the primary C-H bonds. This preference is enhanced when a sterically bulky tris(pyrazolyl)borate (Tpˣ) ligand is used on the silver catalyst, which hinders the approach to the more sterically crowded secondary sites. acs.org
Donor-acceptor carbenes , from compounds like N₂=C(Ar)CO₂R, favor insertion into the secondary C-H sites. This is because they form a less electrophilic silver-carbene intermediate, which reduces reactivity towards the stronger primary C-H bonds. acs.org
This control by the carbene precursor is a notable feature of silver catalysis, contrasting with rhodium-based systems where different catalysts are often required to target different sites. acs.org Further research has demonstrated that a combination of a specific silver catalyst and a fluorinated diazo compound can lead to unprecedented levels of functionalization at primary C-H bonds in alkanes, including n-butane and i-butane. acs.org For instance, the reaction of n-butane with trifluorodiazoethane using a silver catalyst yielded a mixture of products from insertion at both primary and secondary positions. acs.org
Table 1: Product Distribution from Silver-Catalyzed Functionalization of Butanes with Trifluorodiazoethane
This table shows the yield of products from the reaction of a silver catalyst with trifluorodiazoethane and different butane isomers.
| Alkane Substrate | Product(s) | Yield (diazo-based) | Reference |
|---|---|---|---|
| n-Butane | 1,1,1-Trifluoro-2-ethylpropane & 1,1,1-Trifluoropentane | 65% (in a 1:1.2 ratio) | acs.org |
| i-Butane | 1,1,1-Trifluoro-3,3-dimethylbutane & 1,1,1-Trifluoro-2,2-dimethylpropane | 60% (in a 1:1.6 ratio) | acs.org |
Silver-Promoted Dehydrogenation of Butane in Catalytic Systems
The dehydrogenation of n-butane to produce butenes and butadiene is a crucial industrial process. Silver is often used as a promoter in catalyst systems to enhance their performance. When added to palladium catalysts supported on alumina (B75360) (Pd/Al₂O₃), silver significantly improves the selectivity towards butene formation. researchgate.net
Table 2: Performance of Promoted Palladium Catalysts in Butane Dehydrogenation at 550 °C
This interactive table compares the conversion, selectivity, and yield for different palladium-based catalysts in the dehydrogenation of butane.
| Catalyst | Butane Conversion (%) | Total Butene Selectivity (%) | Butene Yield (%) | Reference |
|---|---|---|---|---|
| Pd-Ag/Al | 25.6 | 91.9 | 23.0 | researchgate.net |
| Pd-Cu/Al | 34.4 | 85.0 | 29.0 | researchgate.net |
| Pd-Ni/Al | 21.4 | 61.5 | 13.0 | researchgate.net |
| Pd/Al | 17.9 | 90.5 | 16.0 | researchgate.net |
The role of the promoter is to modify the electronic and geometric properties of the primary catalyst, in this case, palladium. The strong interaction between palladium and silver forms alloys that exhibit higher activity and stability. researchgate.net This synergistic effect suppresses side reactions like cracking and enhances the production of valuable butenes. researchgate.net
Role of Silver-Exchanged Zeolites in Butane Reactions and Adsorption Phenomena
Zeolites are crystalline aluminosilicates with a porous structure that makes them excellent catalyst supports. When the sodium ions (Na⁺) in zeolites are replaced with silver ions (Ag⁺), the resulting silver-exchanged zeolites exhibit unique catalytic and adsorption properties for reactions involving butane. researchgate.net
Adsorption Characteristics of Butane on Ag-ZSM-5 and Ag-Mordenite
The ability of a catalyst to adsorb reactants is fundamental to its function. Studies have investigated the adsorption of butane on various silver-exchanged zeolites.
Ag-ZSM-5: Computational studies based on Density Functional Theory (DFT) have shown that Ag-ZSM-5 is a promising material for hydrocarbon adsorption. scispace.com However, the adsorption energy for n-butane is relatively small, indicating a loose binding. scispace.com This is attributed to the inherent chemical stability of alkanes. scispace.com
Ag-Mordenite (Ag-MOR): Experimental studies using breakthrough curves have shown that the adsorption of butane on silver-loaded mordenite (B1173385) is influenced by the silver content. The Ag⁺ ions act as active sites for butane adsorption. However, increasing the silver concentration can also lead to the blocking of zeolite channels due to the larger ionic radius of Ag⁺ (1.26 Å) compared to Na⁺ (0.95 Å), which can have an opposing effect on adsorption capacity. In co-adsorption studies with toluene (B28343), butane's adsorption can be affected by competitive adsorption, where the more strongly interacting toluene molecules displace butane. mdpi.com The desorption of butane from mordenite typically occurs at lower temperatures (100-250 °C) compared to toluene, reflecting its weaker interaction with the zeolite framework. mdpi.com
Table 3: Butane Adsorption Capacity on Silver-Loaded Mordenite Catalysts at 100 °C
This table displays the amount of butane adsorbed by different mordenite-based catalysts.
| Catalyst | Butane Adsorbed (µmol/g) | Reference |
|---|---|---|
| NaMOR (Sodium Mordenite) | 106 | |
| Ag(5)M (5 wt% Ag) | 87 | |
| Ag(10)M (10 wt% Ag) | 86 | |
| Ag(15)M (15 wt% Ag) | 88 |
Influence of Silver Oxidation States on Catalytic Activity in Butane-Related Processes
The catalytic performance of silver is highly dependent on its oxidation state, which can range from metallic silver (Ag⁰) to silver ions (Ag⁺) and silver oxides (e.g., Ag₂O). mdpi.comresearchgate.net
In the selective catalytic reduction of nitrogen oxides (NOx) using butane as a reducing agent, various silver species, including Ag⁺ ions, charged silver clusters (Agₘⁿ⁺), and metallic silver nanoparticles (Ag⁰), have been proposed as the active sites on Ag-Mordenite catalysts. researchgate.net The cooling of reduced catalysts in air can cause the re-oxidation of metallic silver to form oxides and clusters. researchgate.net
In oxidation reactions, the different oxidation states of silver can drive different mechanisms. mdpi.com For example, in the context of diesel particulate matter oxidation, Ag⁰ is noted to be an efficient site for electron transfer and the generation of reactive oxygen species, while Ag⁺ (in the form of Ag₂O) is recognized for its ability to activate oxygen-containing intermediates. mdpi.com In oxy-steam reforming processes involving light hydrocarbons like butane, temperature-programmed reduction (TPR) studies show that bimetallic catalysts containing silver exhibit low-temperature reduction peaks corresponding to the reduction of silver oxide. mdpi.com This indicates that the oxidation state of silver is dynamic under reaction conditions and plays a crucial role in the catalytic cycle.
Silver Oxide Mediated Reactions Involving Hydrocarbons, Including Epoxidation Contexts
Silver oxide (Ag₂O) plays a significant role as a catalyst and reactant in the transformation of various hydrocarbons. Its reactivity extends to mediating oxidation reactions, including those involving alkanes like butane and the epoxidation of olefins. The thermal reduction of silver oxide is notably influenced by the chemical environment; for instance, its reduction temperature is significantly lower in the presence of a polymer melt compared to an inert nitrogen atmosphere, indicating that the organic environment provides alternative reaction pathways. acs.org
In reactions with alkanes such as pentadecane, silver oxide acts as both a radical initiator and an oxygen source. acs.org The primary byproducts of this interaction are carbon dioxide and water, signifying a highly oxidative process akin to catalyzed combustion. acs.org This oxidative power is also harnessed in promoting the degradation of complex molecules. For example, silver oxide nanoparticles have been shown to greatly enhance the removal of bisphenol B (2,2-bis(4-hydroxyphenyl)butane) by ferrate(VI), where Ag(I) is oxidized to Ag(II), a species with a higher potential to oxidize the organic compound. acs.org
While the direct epoxidation of butane using silver catalysts is not as extensively documented as that of ethylene (B1197577), the principles of silver-catalyzed epoxidation provide a critical context. Silver is a unique catalyst for the epoxidation of ethylene to ethylene oxide, an industrially vital process. researchgate.netuchicago.edumdpi.com This selectivity is attributed to silver's ability to chemisorb oxygen in a way that facilitates the electrophilic addition of an oxygen atom across the double bond of an alkene. acs.org The performance of these catalysts is sensitive to particle size and the presence of promoters. researchgate.netacs.org For ethylene epoxidation, selectivity can exceed 80% with the use of promoters like cesium and chlorine under industrial conditions. acs.org The reaction is typically conducted using silver particles supported on α-alumina. mdpi.com
In the context of butane oxidation, research has explored composite catalysts. Silver vanadium phosphate (B84403) catalysts have been tested for the gas-phase oxidation of n-butane. hte-company.comhte-company.com The specific composition of the catalyst dictates its activity and selectivity, with some phases showing selectivity towards maleic anhydride. hte-company.com
Detailed research into silver-based catalysts highlights their role in activating oxygen and facilitating hydrocarbon transformations. The data below summarizes findings from various studies on hydrocarbon oxidation using silver-containing catalysts.
Table 1: Catalytic Performance of Silver-Based Catalysts in Hydrocarbon Oxidation
| Catalyst System | Hydrocarbon Substrate | Key Findings | Reference(s) |
| Ag₂VPₓOₖ (x=1-2) | n-Butane | Ag₂(VVO₂)PO₄ showed the highest activity. A novel phase, Ag₂VIV,VP₁.₆O₇₊₉, was the only one selective to maleic anhydride. | hte-company.com |
| Ag/α-Al₂O₃ | Ethylene | Selectivity to ethylene oxide can exceed 80% with promoters. Performance is dependent on Ag particle size (20-200 nm). | acs.org |
| Ag₂O | Pentadecane | Acts as a radical initiator and oxygen source, producing CO₂ and H₂O. The reduction of Ag₂O to Ag occurs at a lower temperature in an alkane environment. | acs.org |
| Ag₂O nanoparticles | Bisphenol B | Greatly promotes oxidation by ferrate(VI), reducing the amount of ferrate needed by 70%. Ag(I) is oxidized to Ag(II), enhancing the process. | acs.org |
| Modified Ag-POM* | Various Olefins (e.g., Cyclohexene) | Achieved >90% conversion and ≥99% selectivity to the epoxide using H₂O₂ as an oxidant. | academicjournals.org |
| Ag/CeO₂ | Diesel Particulate Matter (Soot) | 5 wt% silver on ceria demonstrated significant efficacy in facilitating soot oxidation. | mdpi.com |
*Ag-POM: Silver Polyoxometalate
Table 2: Research Findings on Silver-Catalyzed Epoxidation
| Catalyst | Substrate | Promoter/Co-reactant | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference(s) |
| Ag/α-Al₂O₃ | Ethylene | Cesium, Chlorine | 230–270 | <10 | ~55-60 (unpromoted), >80 (promoted) | researchgate.netmdpi.comacs.org |
| Ag/Ag-POM (calcined at 400°C) | Cyclohexene | H₂O₂ | 65 | 92.7 | 99.0 | academicjournals.org |
| Ag/Ag-POM (calcined at 120°C) | Cyclohexene | H₂O₂ | 65 | 83.8 | 90.5 | academicjournals.org |
The mechanism of silver-catalyzed epoxidation is thought to involve an oxametallacycle intermediate. researchgate.netacs.org This intermediate can then convert to the desired epoxide or isomerize to an aldehyde, which is subsequently combusted. acs.org The generation of active oxygen species, such as peroxide (O₂²⁻) and superoxide (B77818) (O₂⁻), is essential for these oxidation reactions. mdpi.com Silver's ability to facilitate the formation of these species makes it a versatile, if complex, catalyst for hydrocarbon transformations.
Spectroscopic and Advanced Analytical Characterization of Silver Butane Interacting Systems
Vibrational Spectroscopy (e.g., FTIR) for Investigating Butane (B89635) Adsorption and Surface Interactions with Silver
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the adsorption of butane on silver-containing materials. conicet.gov.arresearchgate.net Research on silver-exchanged NaMordenite (NaMOR) has shown that butane interacts weakly with the silver and sodium species on the catalyst surface. researchgate.net These interactions are evidenced by characteristic vibrational bands that disappear when the sample is swept with helium at 150°C. researchgate.net
In studies involving the co-adsorption of butane and nitric oxide (NO) on Ag-exchanged NaMordenite, FTIR has been instrumental in identifying the formation of various surface species. conicet.gov.ar When adsorbed butane is exposed to NO, isocyanate species are formed on Ag+ ionic sites. conicet.gov.arresearchgate.net Additionally, species described as Ag+–(NOx)–CO have been detected, indicating a complex interaction between the hydrocarbon, nitric oxide, and the silver catalyst. researchgate.net The presence of different silver species, such as highly dispersed Ag2O particles and Ag+ ions at various exchange sites, influences the nature and extent of these interactions. conicet.gov.arresearchgate.net
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is another vibrational spectroscopy technique used to study these systems. It has been employed to investigate the oxidation mechanisms of diesel particulate matter catalyzed by silver on various metal oxide supports. mdpi.com While not directly focused on butane, this work highlights the capability of DRIFTS to probe the role of active oxygen species and the catalyst surface during oxidation reactions, which is relevant to butane oxidation processes. mdpi.com
| Technique | System Studied | Key Findings | Reference |
| FTIR | Butane on Ag-exchanged NaMordenite | Weak interaction of butane with Ag+ and Na+ sites. | researchgate.net |
| FTIR | Butane and NO on Ag-exchanged NaMordenite | Formation of isocyanate species on Ag+ sites and Ag+–(NOx)–CO species. | conicet.gov.arresearchgate.net |
| DRIFTS | Diesel Particulate Matter on Ag/Metal Oxide | Elucidation of oxidation mechanisms involving active oxygen species. | mdpi.com |
X-ray Absorption Spectroscopy (XANES, EXAFS) for Probing Silver Species in Butane-Relevant Catalytic Materials
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides crucial information about the electronic and local atomic structure of silver in catalytic materials relevant to butane reactions. researchgate.netunimi.itacs.org These techniques are element-specific and sensitive to the oxidation state and coordination environment of the absorbing atom. unimi.it
In studies of Ag-exchanged mordenite (B1173385) catalysts for the selective catalytic reduction (SCR) of NOx with butane, XANES and EXAFS have been used to characterize the different silver species present. researchgate.net For instance, in calcined samples, EXAFS revealed two types of Ag-O coordination: one from ion-exchanged Ag+ cations interacting with the zeolite framework oxygen, and another attributed to a dispersed silver oxide phase. researchgate.net UV-vis diffuse reflectance spectroscopy, often used in conjunction, has shown the coexistence of isolated silver cationic clusters (Agn δ+) and neutral Ag8 clusters. researchgate.net
The application of in-situ XAS allows for the investigation of catalysts under reaction conditions. uu.nl This is particularly valuable for understanding the dynamic changes in the electronic structure of the active catalyst surface during reactions like butane oxidation. uu.nlmpg.de
| Technique | System Studied | Information Obtained | Reference |
| XANES/EXAFS | Ag-exchanged Mordenite | Identification of Ag+ cations and dispersed silver oxide phases. | researchgate.net |
| XANES/EXAFS | General Catalytic Systems | Oxidation state, coordination number, bond distances. | unimi.itacs.org |
| In-situ XAS | Catalysts during reaction | Dynamic changes in electronic and geometric structure. | uu.nl |
X-ray Photoelectron Spectroscopy (XPS) for Surface-Specific Silver Analysis in Butane Interaction Systems
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the species on the surface of a material. researchgate.net It is widely applied to characterize silver-based catalysts used in butane reactions. For example, in the study of vanadium phosphorus oxide (VPO) catalysts for n-butane oxidation to maleic anhydride, XPS helps in analyzing the surface element distribution and the valence state of the components, which control the catalytic performance. mdpi.comacs.org
In research on silver-based catalysts for diesel particulate matter oxidation, XPS has been used to identify different oxygen species on the catalyst surface, such as lattice oxygen, oxygen vacancies, and adsorbed oxygen. mdpi.com This information is critical for understanding the oxidation mechanism. XPS analysis of Pt-based catalysts promoted with other metals for n-butane dehydrogenation has revealed changes in the electron density around the primary metal atoms upon the addition of promoters. mdpi.com For instance, shifts in the Pt 4f binding energy indicated a change in the electronic state of platinum, which correlates with catalytic activity and selectivity. mdpi.com Similarly, XPS has been used to characterize Ag-exchanged mordenite catalysts, providing insights into the nature of the silver species present before and after various treatments. researchgate.net
| Technique | System Studied | Key Findings | Reference |
| XPS | VPO catalysts for n-butane oxidation | Analysis of surface element distribution and valence states. | mdpi.comacs.org |
| XPS | Ag/metal oxide catalysts | Identification of different surface oxygen species. | mdpi.com |
| XPS | Pt-based catalysts for n-butane dehydrogenation | Changes in electron density of Pt with the addition of promoters. | mdpi.com |
| XPS | Ag-exchanged Mordenite | Characterization of surface silver species. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Carbon-13, Silver-109) for Coordination Environment Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and coordination environment of silver-butane systems. Both ¹³C and ¹⁰⁹Ag NMR can provide valuable information.
¹³C NMR is used to characterize the carbon-containing species. In the context of butane, the ¹³C NMR spectrum typically shows two distinct peaks for the methyl (CH₃) and methylene (B1212753) (CH₂) carbons due to their different chemical environments. libretexts.orglibretexts.org The interaction of butane with a silver species can lead to changes in the chemical shifts of these carbon atoms, providing information about the nature of the interaction.
¹⁰⁹Ag NMR spectroscopy directly probes the silver nucleus, offering insights into its coordination environment. huji.ac.il Studies on silver(I) complexes have shown that ¹⁰⁹Ag NMR spectra can provide valuable structural information that correlates well with crystal structure data. acs.orgnih.gov For example, in layered silver butanethiolate, ¹⁰⁹Ag CPMAS NMR, in conjunction with other techniques, was used to study the structural transformation between all-trans and gauche conformers. acs.org The chemical shift ranges in ¹⁰⁹Ag NMR are sensitive to the coordination state and the nature of the ligands bonded to the silver atom. nih.gov While direct NMR studies of a simple "butane-silver" compound are not commonly reported, the principles from studies of related silver complexes are applicable. nih.govresearchgate.net
| Technique | Nucleus | Information Obtained | Example System | Reference |
| NMR | ¹³C | Carbon environments, interaction with Ag | Butane, Silver(I) saccharinate complexes with diphosphane (B1201432) ligands | libretexts.orglibretexts.orgnih.gov |
| NMR | ¹⁰⁹Ag | Silver coordination environment, structural information | Silver butanethiolate, Silver(I) complexes with thiourea (B124793) and thioamide ligands | acs.orgnih.gov |
Mass Spectrometry (e.g., APCI-MS in Ag-HPLC) for Hydrocarbon Analysis and Interaction
Mass spectrometry (MS) coupled with separation techniques like high-performance liquid chromatography (HPLC) is a versatile tool for analyzing hydrocarbons and their interactions with silver. Silver ion HPLC (Ag-HPLC) is a specific technique where the stationary phase is impregnated with silver ions. aocs.org The separation is based on the reversible interaction between the π-electrons of double bonds in unsaturated hydrocarbons and the silver ions. mdpi.comresearchgate.net This makes Ag-HPLC particularly useful for separating unsaturated hydrocarbons based on the number, geometry, and position of their double bonds. researchgate.netnih.gov
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is often used as a detector for HPLC. mdpi.comresearchgate.net The combination of Ag-HPLC with APCI-MS allows for the sensitive detection and identification of hydrocarbons, even those that are difficult to analyze by gas chromatography due to low volatility or thermal instability. mdpi.comresearchgate.net In APCI-MS of hydrocarbons, various ions can be formed, including molecular ions (M⁺), protonated molecules ([M+H]⁺), and deprotonated molecules ([M-H]⁺), depending on the solvent and ionization conditions. mdpi.comnih.gov The use of solvents like toluene (B28343) can enhance the formation of positively charged molecular ions. mdpi.com While much of the literature focuses on longer-chain or unsaturated hydrocarbons, the principles of silver ion interaction and mass spectrometric detection are relevant to the analysis of butane in complex mixtures and for studying its potential interactions in the gas phase with silver ions. mdpi.comresearchgate.netmdpi.com
| Technique | Principle | Application | Reference |
| Ag-HPLC | Separation based on π-electron interaction with Ag+ ions. | Separation of unsaturated hydrocarbons. | aocs.orgmdpi.comresearchgate.net |
| APCI-MS | Ionization at atmospheric pressure. | Detection and identification of hydrocarbons separated by HPLC. | mdpi.comresearchgate.netnih.gov |
| Ag-HPLC/APCI-MS | Combined separation and detection. | Analysis of complex hydrocarbon mixtures, including isomers. | mdpi.comresearchgate.netnih.gov |
Interactions of Butane Derivatives As Ligands in Silver Coordination Chemistry
Utilization of Butane-Linked Dithioether Ligands in Silver Coordination Polymers
Butane-linked dithioether ligands are instrumental in constructing silver(I) coordination polymers, where the flexible four-carbon chain plays a crucial role in determining the final architecture of the polymeric network. The nature of the terminal groups on the dithioether and the counteranions present also significantly influence the resulting structures. acs.orgresearchgate.netrsc.orgcapes.gov.br
Research has demonstrated that the reactions of 1,4-bis(phenylthio)butane with various silver(I) salts under different conditions—such as varying solvents, metal-to-ligand ratios, and counteranions—lead to the formation of distinct two-dimensional (2D) coordination polymers. capes.gov.br For instance, the reaction with silver perchlorate (B79767) can produce 2D networks composed of large, fused macrometallacyclic rings. capes.gov.br Specifically, hexagonal 42-membered rings (Ag₆L₆) and rectangular 28-membered rings (Ag₄L₄) have been observed. capes.gov.br The flexibility of the butane (B89635) spacer allows the ligand to adopt different conformations, facilitating the assembly of these complex topologies. capes.gov.br
The table below summarizes findings from the use of butane-linked dithioether ligands in silver coordination polymers.
| Ligand | Silver Salt | Key Structural Features | Dimensionality | Reference |
| 1,4-Bis(phenylthio)butane (L) | AgClO₄ | Fused "hexagonal" 42-membered rings (Ag₆L₆) or rectangular 28-membered rings (Ag₄L₄). | 2D | capes.gov.br |
| 1,4-Bis(phenylthio)butane (L) | AgNO₃ | Fused rectangular 22-membered rings (Ag₄L₂(NO₃)₂). | 2D | capes.gov.br |
| 1,4-Bis(tert-butylthio)alkane (L⁴) | AgClO₄ | Single-double bridging chains with dinuclear macrometallacycles. | 1D | acs.org |
| 1,4-Bis(2-pyridylthio)butane (L²) | AgClO₄, AgPF₆ | Chain structures connected by weak Ag···S interactions into supramolecular networks. | 1D | rsc.org |
| 1,4-Bis(benzothiazol-2-ylsulfanyl)butane (L3) | AgClO₄, AgBF₄ | 1D zigzag chain structures. | 1D | capes.gov.br |
Incorporation of Butane-Spaced N-Heterocyclic Carbene (NHC) Ligands in Silver Complexes
N-heterocyclic carbenes (NHCs) are potent ligands in coordination chemistry, forming stable bonds with metal centers. jcsp.org.pk The introduction of a butane spacer to create bidentate NHC ligands allows for the synthesis of unique polynuclear silver(I) complexes with specific geometries and potential applications. jcsp.org.pkchemrxiv.org These bidentate ligands can chelate to a single metal center or bridge between multiple silver ions, leading to the formation of dimers, polymers, or macrocycles.
The synthesis of dinuclear silver(I) di-NHC complexes has been achieved using bis-benzimidazolium salts featuring a butane-1,4-diyl linker. chemrxiv.org These precursors are reacted with a silver source like silver(I) oxide (Ag₂O) to generate the corresponding silver-NHC complexes. chemrxiv.org The formation of the Ag-C(carbene) bond is confirmed through spectroscopic methods, such as the appearance of a characteristic signal in ¹³C-NMR spectra and the disappearance of the acidic proton peak in ¹H-NMR spectra. chemrxiv.org
Furthermore, sulfonate-functionalized NHC silver complexes have been synthesized using 1,4-butane sultone as a key reagent. inonu.edu.tr This process involves creating the NHC ligand precursor which is then metallated with Ag₂O. inonu.edu.tr Similarly, ligands such as 1,1'-(butane-1,4-diyl)bis(3-methylimidazoline-2-thione) (bbit), a precursor to NHC, react with silver(I) salts to form coordination polymers. researchgate.net In the resulting structure, the bbit ligand acts as a bridge, linking tetrahedral AgS₄ centers into a one-dimensional chain. researchgate.net The flexibility of the -(CH₂)₄- spacer is critical in allowing the ligand to span between metal centers effectively. researchgate.net
The table below presents research findings on silver complexes incorporating butane-spaced NHC ligands.
| Ligand Precursor/Type | Linker | Silver Source | Complex Type | Key Findings | Reference |
| N,N'-(butane-1,4-diyl)-1-benzylbenzimidazolium-1'-(n-benzonitrile)benzimidazolium dibromide | Butane-1,4-diyl | Ag₂O | Dinuclear Silver(I) di-NHC | Successful formation of asymmetrical dinuclear complexes confirmed by NMR spectroscopy. | chemrxiv.org |
| NHC from 1-alkylbenzimidazole and 1,4-butane sultone | Butane (from sultone) | Ag₂O | Mononuclear Silver(I)-NHC | Synthesis of novel sulfonate-functionalized silver-NHC complexes. | inonu.edu.tr |
| 1,1´-(butane-1,4-diyl)bis(3-methylimidazoline-2-thione) (bbit) | Butane-1,4-diyl | AgBF₄ | 1D Coordination Polymer | The bbit ligand bridges silver ions, forming a 1D chain of tetrahedral AgS₄ centers. | researchgate.net |
Application of Butane-Containing Carboxylic Acid Derivatives for Silver Nanoparticle Stabilization
Carboxylic acid derivatives are widely used as stabilizing or capping agents in the synthesis of silver nanoparticles (AgNPs). researchgate.netmdpi.com The carboxylate group (—COO⁻) effectively adsorbs onto the nanoparticle surface, preventing aggregation and controlling particle growth. mdpi.com Aliphatic dicarboxylic acids, including those with butane-related structures, are particularly effective due to the presence of two carboxylate groups, which can lead to enhanced stability through specific binding arrangements.
While research often highlights various aliphatic carboxylic acids, the principles apply directly to butane derivatives. For instance, adipic acid, a six-carbon dicarboxylic acid, has been successfully used to cap AgNPs. mdpi.com The carboxylate moieties of adipic acid adsorb onto the silver surface in a bi-dentate bridging arrangement, where both oxygen atoms of the carboxylate group bind to silver atoms. researchgate.netmdpi.com This strong interaction enhances the stability of the colloidal silver. researchgate.net The resulting nanoparticles are often uniform and monodisperse, with a negative surface charge due to the carboxylate ions, which contributes to electrostatic stabilization. mdpi.com
The general process for producing such nanoparticles involves the reduction of a silver salt, like silver nitrate (B79036) (AgNO₃), in the presence of the carboxylic acid. mdpi.com The carboxylic acid not only stabilizes the final nanoparticles but can also influence the reduction process itself. acs.org The use of carboxylic acids with at least four carbon atoms is often specified in synthesis protocols. google.com The hydrocarbon chain, such as a butane segment, provides a lipophilic character that can influence the solubility and processing of the nanoparticles. jscimedcentral.com
The table below summarizes the role of aliphatic carboxylic acids in the stabilization of silver nanoparticles, with principles applicable to butane derivatives.
| Stabilizing Agent Type | Nanoparticle | Synthesis Method | Role of Carboxylic Acid | Resulting Nanoparticle Properties | Reference |
| Aliphatic Carboxylic Acids | Silver Nanoparticles (AgNPs) | Decomposition of silver carboxylate precursor under H₂ pressure. | Surface capping via bridging bidentate Ag-O bonds. | Spherical particles (4-6 nm), enhanced colloidal stability. | researchgate.net |
| Adipic Acid (Hexanedioic acid) | Silver Nanoparticles (AgNPs@AA) | Reduction of AgNO₃ with NaBH₄ in the presence of adipic acid. | Capping agent, stabilization via carboxylate groups. | Hydrodynamic size ~30 nm, high negative zeta potential (-35.5 mV) indicating electrostatic stability. | mdpi.com |
| Carboxylic Acids (≥ 4 carbons) | Silver Nanoparticles | Reaction of a silver salt suspension in carboxylic acid with an organohydrazine. | Stabilizing agent, reaction medium. | Nanoparticles with an average diameter of 4-10 nm. | google.com |
Mechanistic Pathways in Silver Mediated Butane Transformations
Examination of Elementary Steps in Silver-Involved Butane (B89635) Dehydrogenation Pathways
The catalytic dehydrogenation of butane to produce butenes and butadiene is a crucial industrial process. While metals like platinum and palladium are extensively studied for this transformation, the role of silver is less defined, though it is known to catalyze dehydrogenation reactions in other contexts, such as the oxidative dehydrogenation of methanol (B129727) to formaldehyde. wikipedia.org
For butane dehydrogenation on metal catalysts, the process generally involves a series of elementary steps. Although specific DFT studies on silver-catalyzed butane dehydrogenation are not as prevalent as for other metals, we can infer a plausible sequence based on established mechanisms on other metallic surfaces. The typical elementary steps are:
Adsorption of Butane: The n-butane molecule first adsorbs onto the silver surface.
First C-H Bond Cleavage: The first dehydrogenation step involves the cleavage of a C-H bond in the adsorbed butane to form a butyl radical and an adsorbed hydrogen atom. This is often a rate-limiting step. researchgate.net
Second C-H Bond Cleavage: A second C-H bond on an adjacent carbon atom is cleaved to form a butene molecule (1-butene or 2-butene) and another adsorbed hydrogen atom.
Desorption of Butene: The newly formed butene molecule desorbs from the catalyst surface.
Recombinative Desorption of Hydrogen: The adsorbed hydrogen atoms combine to form molecular hydrogen (H2), which then desorbs from the surface.
In the context of oxidative dehydrogenation, lattice oxygen from a metal oxide support or a co-fed oxidant can play a role in removing the hydrogen atoms from the surface as water, which can alter the reaction kinetics and selectivity. mdpi.com While detailed mechanistic studies on purely silver-catalyzed butane dehydrogenation are limited, it is an area of potential research, especially given silver's known catalytic activity in other dehydrogenation processes.
Investigation of Silver-Carbene Intermediates in Alkane Functionalization Processes
Silver-carbene intermediates are central to many silver-catalyzed functionalizations of alkanes, including butane. These transient species are typically generated in situ from the reaction of a silver(I) catalyst with a diazo compound, leading to the extrusion of dinitrogen. researchgate.net The resulting silver-carbene is a highly electrophilic species that can readily react with the C-H bonds of alkanes.
The functionalization proceeds via a carbene insertion mechanism. The silver-carbene intermediate attacks a C-H bond of butane, leading to a transition state where the C-H bond is partially broken and new C-C and C-H bonds are partially formed. Subsequent collapse of this transition state results in the formation of the functionalized butane product.
A key aspect of this chemistry is the ability to control the regioselectivity of the C-H insertion. For a linear alkane like n-butane, there are primary (C1) and secondary (C2) C-H bonds. The inherent reactivity trend often favors insertion into the weaker secondary C-H bonds. However, the selectivity can be tuned by modifying the electronic and steric properties of the silver-carbene intermediate. This is achieved by careful selection of the substituents on the diazo compound and the ligands on the silver catalyst. osti.gov
For instance, using a highly electrophilic silver-carbene, generated from an acceptor diazo compound, can lead to preferential functionalization of the more nucleophilic secondary C-H sites. osti.gov Conversely, employing bulky ligands on the silver catalyst can introduce steric hindrance that favors insertion into the less sterically hindered primary C-H bonds. osti.gov This control over regioselectivity is a powerful tool for directing the functionalization of butane to a desired position.
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Nature of Diazo Compound | Donor-acceptor carbenes favor insertion into secondary C-H bonds, while acceptor carbenes can be directed towards primary C-H bonds. | N2=C(Ar)CO2R (donor-acceptor) vs. N2=C(H)CO2R (acceptor). |
| Steric Bulk of Ligand | Bulky ligands on the silver catalyst can sterically hinder approach to internal C-H bonds, thus favoring insertion at primary positions. | Use of bulky tris(pyrazolyl)borate (Tpx) ligands. |
| Steric Bulk of Ester Group | A bulky ester group on the diazo compound can also contribute to steric hindrance, favoring primary C-H functionalization. | 2,4-dimethyl-pent-3-yl ester. |
SN1 and SN2 Reaction Mechanisms Involving Halogenated Butanes and Silver Salts
Halogenated butanes, such as 1-bromobutane (B133212) or 2-chlorobutane, can undergo nucleophilic substitution reactions where the halogen atom is replaced by a nucleophile. These reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). The addition of a silver salt, most commonly silver nitrate (B79036) (AgNO3), can significantly influence these reactions.
The role of the silver(I) ion is to assist in the departure of the halide leaving group. The silver ion coordinates to the halogen atom, weakening the carbon-halogen bond and facilitating its cleavage. wikipedia.org This assistance results in the formation of a silver halide precipitate (e.g., AgCl, AgBr), which is insoluble in many common solvents and drives the reaction forward. mdpi.comspringernature.com
SN1 Mechanism: The SN1 reaction is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate through the loss of the leaving group. cardiff.ac.uk The stability of the carbocation is a key factor; tertiary carbocations are more stable than secondary, which are more stable than primary. Therefore, tertiary halogenated butanes are more likely to react via an SN1 pathway. The silver ion accelerates this first step by pulling off the halide. escholarship.org The resulting carbocation is then rapidly attacked by a nucleophile in the second step. cardiff.ac.uk
SN2 Mechanism: The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. cardiff.ac.uk This mechanism is favored for primary and, to a lesser extent, secondary halogenated butanes where steric hindrance is minimal. While silver nitrate is often associated with promoting SN1 reactions due to its ability to generate carbocations, it can also accelerate SN2 reactions by effectively removing the halide ion and preventing the reverse reaction.
The choice between the SN1 and SN2 pathway depends on several factors, including the structure of the halogenated butane (primary, secondary, or tertiary), the strength of the nucleophile, the solvent, and the temperature. mdpi.com The use of silver nitrate is a powerful tool to promote these substitution reactions, regardless of the precise mechanistic pathway.
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Substrate Structure | Favored for tertiary and secondary halogenated butanes. | Favored for primary and secondary halogenated butanes. |
| Reaction Steps | Two steps (carbocation intermediate). | One step (concerted). |
| Role of Silver Salt | Assists in the formation of the carbocation by precipitating the silver halide. | Facilitates the departure of the leaving group and prevents the reverse reaction. |
| Rate Determining Step | Formation of the carbocation. | The single concerted step involving both the substrate and the nucleophile. |
| Stereochemistry | Racemization (attack from either side of the planar carbocation). | Inversion of configuration (backside attack). |
Emerging Research Directions and Future Outlook in Butane Silver Chemistry
Design and Synthesis of Novel Silver Catalysts for Enhanced Butane (B89635) Functionalization
The selective functionalization of alkanes like butane remains a significant challenge in chemistry due to the inertness of C-H bonds. Silver-based catalysts have emerged as a promising and cost-effective alternative to other precious metals like rhodium. researchgate.netbeilstein-journals.org Research is focused on designing sophisticated silver complexes that can activate specific C-H bonds in butane, allowing for the insertion of new functional groups.
A prominent strategy involves the use of 'scorpionate' ligands, such as tris(pyrazolyl)borates (Tp), to stabilize the silver(I) center and modulate its reactivity. beilstein-journals.org By modifying the ligand's structure, researchers can control the catalyst's performance. For instance, silver catalysts with perfluorinated ligands have demonstrated high efficiency in catalyzing the insertion of carbene units from diazo compounds into the C-H bonds of light alkanes, including butane. researchgate.netbeilstein-journals.org
Recent studies have shown that the nature of the diazo compound and the steric bulk of the ligand are critical for controlling which C-H bond in a linear alkane is functionalized. acs.org For example, using a bulky Tp ligand and an acceptor diazo compound can preferentially direct the reaction to the terminal (primary) C-H bonds of pentane (B18724) and hexane. acs.org In contrast, donor-acceptor carbenes tend to favor insertion into the internal (secondary) sites. acs.org Silver catalysts like [TpBr3Ag]2 have been effectively used for these transformations. acs.org
In experiments using supercritical carbon dioxide (scCO2) as the medium, silver-perfluorinated catalysts have successfully functionalized butane with ethyl diazoacetate (EDA). beilstein-journals.org Similarly, another system utilizing trifluorodiazoethane (TFDE) as the carbene source has also shown reactivity with butane, yielding a mixture of products from insertion at both primary and secondary C-H bonds. nih.gov
Table 1: Performance of Silver Catalysts in Butane Functionalization
| Catalyst System | Carbene Source | Reaction Medium | Butane Functionalization Outcome | Reference |
| Silver-perfluorinated catalysts (Fn-TpxAg) | Ethyl Diazoacetate (EDA) | Supercritical CO2 | Functionalization of butane achieved. | beilstein-journals.org |
| TpFAg | Trifluorodiazoethane (TFDE) | Not specified | Mixture of products from primary and secondary C-H insertion. | nih.gov |
| [TpBr3Ag]2 | Ethyl Diazoacetate (EDA) | Not specified | Used for unselective alkane functionalization, serving as a basis for developing more selective systems. | acs.org |
Development of Advanced Spectroscopic Techniques for In Situ Probing of Transient Silver-Butane Interactions
Understanding the fleeting interactions between a catalyst and its substrate is key to designing better catalysts. The development of advanced spectroscopic techniques allows researchers to observe these processes in real-time (in situ), providing invaluable molecular-level information. lehigh.edu
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful tool for studying surface species on catalysts under reaction conditions. mdpi.com For silver-based systems, in situ DRIFTS can monitor the formation of intermediates and changes to the catalyst surface during butane oxidation or functionalization. mdpi.com
In situ Raman Spectroscopy is another crucial technique that provides details about the structure of catalyst surfaces and reactive intermediates. lehigh.edu It is particularly useful for studying supported metal oxide catalysts, including silver-based systems, under practical reaction conditions. lehigh.edu For interactions involving silver nanoparticles, Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the Raman signals of molecules adsorbed on or very near the silver surface. acs.orgwhiterose.ac.uk This enhancement makes SERS a highly sensitive local probe for studying the direct vicinity of the AgNP surface. acs.org
X-ray Absorption Spectroscopy (XAS) is a bulk-averaging technique that has become indispensable for characterizing the atomic-level structure of metal catalysts. acs.org It is especially well-suited for studying single-atom catalysts (SACs), an area of growing interest. XAS can identify the structure and oxidation state of silver atoms on a support material, offering insights into the nature of the active site interacting with butane. acs.org
These techniques, often used in combination, help build a comprehensive picture of the catalytic cycle, from the initial adsorption of butane onto the silver center to the final product release.
Table 2: Advanced Spectroscopic Techniques for Studying Butane-Silver Systems
| Technique | Information Provided | Application to this compound Systems | Reference |
| In situ DRIFTS | Identification of surface species and intermediates under reaction conditions. | Monitoring surface dynamics during catalytic oxidation of diesel particulate matter on Ag catalysts. | mdpi.com |
| In situ Raman | Molecular structure of catalyst surface and reactive intermediates. | Characterizing supported metal oxide catalysts during reactions like butane dehydrogenation. | lehigh.edu |
| SERS | Enhanced vibrational spectra of molecules near a silver surface. | Probing interactions of functional groups with silver nanoparticles (AgNPs). | acs.orgwhiterose.ac.uk |
| XAS | Atomic-level structure, coordination environment, and oxidation state of metal atoms. | Characterizing single-atom silver catalysts to understand the active site structure. | acs.org |
Theoretical Predictions and Experimental Validation of Undiscovered Silver-Butane Interaction Modes
Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of modern catalyst design. nih.govfrontiersin.org DFT allows researchers to model the electronic structure of silver complexes and predict their reactivity, guiding experimental efforts toward the most promising systems. nih.govresearchgate.net
Theoretical studies can map out the entire potential energy surface of a reaction, identifying the most likely pathways and the energy barriers that must be overcome. frontiersin.orgacs.org In the context of butane functionalization, DFT calculations are used to model the formation of highly reactive silver-carbene intermediates and their subsequent insertion into butane's C-H bonds. nih.gov
A powerful example of this synergy between theory and experiment was the in silico design of a catalytic system for alkane functionalization. DFT modeling predicted that a specific silver catalyst based on a fluorinated trispyrazolylborate ligand would interact with a fluorinated diazo compound to form a silver carbene that could activate the C-H bond of methane (B114726) with no enthalpic barrier. nih.gov Subsequent experiments validated this prediction, showing that this system was highly effective for the functionalization of methane and other light alkanes, including butane. nih.gov Furthermore, the system showed an unprecedented preference for functionalizing the primary C-H bonds, a selectivity that was also explained by the theoretical models. nih.gov
Table 3: Correlation of Theoretical Predictions and Experimental Findings
| Theoretical Prediction (DFT) | Experimental Validation | Research Focus | Reference |
| Molecular structures and reactivity of silver(I) complexes can be determined. | Synthesized complexes show predicted coordination geometries and cytotoxic activity. | General silver complex characterization. | nih.gov |
| A specific silver carbene, TpFAg=C(H)CF3, interacts with methane via a barrierless potential energy path. | The corresponding catalytic system exhibits exceptional activity for functionalizing light alkanes (methane, propane (B168953), butane). | C-H bond activation. | nih.gov |
| The reaction rate-determining step for ethane (B1197151) and propane is the formation of the silver carbene complex. | The system successfully functionalizes ethane, propane, and butane. | Alkane functionalization. | beilstein-journals.org |
Potential Applications of this compound Systems in Molecular Sieving and Adsorptive Separation Technologies for Butane Isomers
Separating butane isomers (n-butane and isobutane) and separating butanes from butenes are critical industrial processes. arxiv.orgmdpi.com Adsorptive separation using microporous materials like zeolites offers an energy-efficient alternative to traditional distillation. nih.gov The introduction of silver ions into these materials can dramatically enhance their separation performance.
Silver-exchanged zeolites, such as Ag-Y and Ag-LTA, are particularly effective. nih.govresearchgate.netresearchgate.net The selectivity of these materials often relies on the principle of π-complexation. nih.govacs.org The silver cations within the zeolite framework can form weak bonds with the π-electrons of unsaturated molecules like 1-butene (B85601) and 1,3-butadiene. nih.govacs.org This interaction causes the unsaturated molecules to be adsorbed more strongly than saturated alkanes like butane, enabling their separation. nih.govresearchgate.net
In some cases, the incorporation of silver ions can also tune the effective pore size of the zeolite, leading to a molecular sieving effect. researchgate.netscience.gov For example, exchanging sodium ions for larger silver ions in a zeolite LTA membrane can narrow the pore diameter, significantly enhancing its selectivity for separating gas mixtures like H2/C3H8. researchgate.net A similar principle can be applied to separate butane isomers, where the slightly different kinetic diameters of n-butane and isobutane (B21531) can be exploited by a precisely sized pore. While much of the C4 separation research focuses on butene/butane separation, the underlying technology of modifying zeolite pores with silver has clear potential for butane isomer separation as well. nih.govacs.org
Table 4: Silver-Based Systems for C4 Hydrocarbon Separation
| Material | Separation Principle | Target Separation | Performance Highlight | Reference |
| Ag-exchanged Y-zeolite (Ag-Y) | π-Complexation | 1,3-butadiene / 1-butene | High selectivity for butadiene over 1-butene; also selective for butenes over butane. | nih.govresearchgate.netacs.org |
| Ag-exchanged LTA-zeolite (Ag-LTA) | Pore Size Tuning / Molecular Sieving | H2 / C3H8 (demonstrates principle) | Separation factor for H2/C3H8 increased from ~19 to ~121 after silver exchange. | researchgate.net |
| Silver-exchanged Zeolite A | Molecular Sieving | Ethylene (B1197577) / Ethane (demonstrates principle) | Achieves absolute separation by excluding the larger ethane molecule. | science.gov |
Q & A
Q. What methodologies reconcile conflicting reports on the oxidative stability of this compound complexes?
- Methodological Answer: Perform accelerated aging studies under controlled O₂ partial pressures. Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare degradation pathways across crystal phases (single-crystal vs. polycrystalline) via powder XRD and thermal gravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
